molecular formula C20H22N2O3 B2610955 2-(4-ethoxyphenyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide CAS No. 941888-94-4

2-(4-ethoxyphenyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Cat. No. B2610955
CAS RN: 941888-94-4
M. Wt: 338.407
InChI Key: CVFQKNMRJJFCNX-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide, also known as EPPA, is a chemical compound that has shown potential in scientific research applications.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research on chloroacetamide herbicides, which share a functional relationship with acetamides, has shown that these compounds undergo complex metabolic activation pathways leading to DNA-reactive products. Studies using human and rat liver microsomes have demonstrated distinct metabolic pathways between species, shedding light on the potential environmental and health impacts of these herbicides (Coleman et al., 2000).

Radiosynthesis of Chloroacetanilide Herbicides

Another study focused on the radiosynthesis of chloroacetanilide herbicides, offering a method to trace these compounds' metabolism and mode of action. This research provides a framework for studying the environmental fate and biological effects of similar acetamide derivatives (Latli & Casida, 1995).

Chemical Synthesis and Biological Activities

Further, the chemical synthesis of compounds bearing substituents on acetamide structures has been explored for their potential biological activities. This includes efforts to develop novel compounds with therapeutic applications, demonstrating the broad interest in acetamide derivatives for drug discovery (Su et al., 1988).

Antimicrobial Activities of Thiazoles

The synthesis of thiazoles and their fused derivatives, starting from 2-ethoxy carbonyl methylene thiazol-4-one, highlights the antimicrobial potential of these compounds. Such research underscores the importance of acetamide derivatives in developing new antimicrobial agents (Wardkhan et al., 2008).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, illustrates the utility of acetamide derivatives in medicinal chemistry. This research emphasizes the role of catalysis in achieving selective synthesis routes for drug development (Magadum & Yadav, 2018).

Mechanism of Action

Target of Action

The primary target of the compound 2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is the sigma-1 receptor . The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane .

Mode of Action

2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide acts as a positive allosteric modulator of the sigma-1 receptor . This means that it enhances the receptor’s response to endogenous ligands .

Biochemical Pathways

The sigma-1 receptor plays a role in several biochemical pathways. It is involved in the regulation of ion channels and various types of receptors, such as G-protein-coupled receptors and ionotropic receptors . By modulating these pathways, 2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can influence a variety of physiological processes .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its physicochemical properties, formulation, route of administration, and the individual’s physiological condition .

Result of Action

The modulation of the sigma-1 receptor by 2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can result in various molecular and cellular effects. For instance, it can affect calcium signaling, which plays a key role in cellular functions such as gene expression, neurotransmitter release, and cell survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide. These factors can include the presence of other drugs, the individual’s health status, genetic variations, and lifestyle factors such as diet and exercise

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-2-25-18-11-5-15(6-12-18)14-19(23)21-16-7-9-17(10-8-16)22-13-3-4-20(22)24/h5-12H,2-4,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFQKNMRJJFCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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